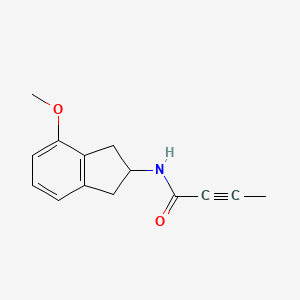
N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide: is an organic compound that features a unique structure combining an indene moiety with a but-2-ynamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2,3-dihydro-1H-indene and but-2-ynoic acid.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling of the indene and but-2-ynoic acid moieties.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include kinases, proteases, and ion channels.
類似化合物との比較
- N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)acetamide
- N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)prop-2-ynamide
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the length and nature of the alkyne or amide group.
- Reactivity: The presence of different functional groups can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific properties, such as solubility, binding affinity, and biological activity.
特性
IUPAC Name |
N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-5-14(16)15-11-8-10-6-4-7-13(17-2)12(10)9-11/h4,6-7,11H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJLAMNHQNECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC2=C(C1)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride](/img/structure/B2552500.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2552502.png)
![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2552504.png)
![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)




![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)



